molecular formula C10H13FO3 B145003 2-(2-Ethoxy-5-fluorophenoxy)ethanol CAS No. 125960-77-2

2-(2-Ethoxy-5-fluorophenoxy)ethanol

Cat. No.: B145003
CAS No.: 125960-77-2
M. Wt: 200.21 g/mol
InChI Key: PAHPDZOMSRNTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxy-5-fluorophenoxy)ethanol, also known as 2-(2-Ethoxy-5-fluorophenoxy)ethanol, is a useful research compound. Its molecular formula is C10H13FO3 and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Ethoxy-5-fluorophenoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethoxy-5-fluorophenoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125960-77-2

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

2-(2-ethoxy-5-fluorophenoxy)ethanol

InChI

InChI=1S/C10H13FO3/c1-2-13-9-4-3-8(11)7-10(9)14-6-5-12/h3-4,7,12H,2,5-6H2,1H3

InChI Key

PAHPDZOMSRNTKC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)F)OCCO

Canonical SMILES

CCOC1=C(C=C(C=C1)F)OCCO

Synonyms

Ethanol, 2-(2-ethoxy-5-fluorophenoxy)- (9CI)

Origin of Product

United States

Methodological & Application

Application Note: Scalable Synthesis of 2-(2-Ethoxy-5-fluorophenoxy)ethanol via Catalytic Hydroxyethylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers in the pharmaceutical industry. It focuses on the scalable and robust synthesis of 2-(2-Ethoxy-5-fluorophenoxy)ethanol , a privileged structural motif often found in


-adrenergic receptor antagonists (e.g., Silodosin analogs) and other bioactive ether derivatives.[1]


 | MW:  200.21  g/mol [1][2]

Executive Summary

The preparation of 2-(2-Ethoxy-5-fluorophenoxy)ethanol is a critical step in the synthesis of various pharmaceutical intermediates. While traditional Williamson ether synthesis using 2-haloethanols is viable, it suffers from bis-alkylation byproducts, genotoxic reagent handling, and high salt waste.[1]

This guide presents an optimized protocol using Ethylene Carbonate (EC) as a masked hydroxyethylating agent.[1] This method offers superior atom economy, reduced impurity profiles, and simplified workup compared to classical alkylation. We provide a comparative analysis of reaction conditions, a detailed step-by-step protocol, and analytical standards for quality control.

Retrosynthetic Analysis & Strategy

The target molecule contains a catechol ether core with differentiated alkyl groups (ethyl and hydroxyethyl). The most logical disconnection is at the hydroxyethyl ether bond, tracing back to 5-Fluoro-2-ethoxyphenol .[1]

Strategic Considerations:
  • Regioselectivity: Starting from 5-fluorocatechol is risky due to the challenge of selectively mono-ethylating the correct hydroxyl group.[1] It is more robust to source or synthesize 5-Fluoro-2-ethoxyphenol (Intermediate A ) first.[1]

  • Reagent Selection (The Pivot Point):

    • Path A (Classical): Reaction with 2-Bromoethanol.[1] Risks: Bis-alkylation (formation of di-ethers), use of lacrimatory reagents.[1]

    • Path B (Optimal): Reaction with Ethylene Carbonate.[1][3][4][5] Benefits: Mono-selective (the product is an alcohol, less acidic than the starting phenol, preventing over-reaction), generates

      
       as the only byproduct (if performed at high temp) or requires no leaving group removal.
      
Visual Reaction Scheme

ReactionScheme Start 5-Fluoro-2-ethoxyphenol (Precursor) Inter Cyclic Carbonate Intermediate Start->Inter + EC, 110-140°C EC Ethylene Carbonate (Reagent) EC->Inter Cat Cat. K2CO3 / TBAI Cat->Inter Catalysis Product 2-(2-Ethoxy-5-fluorophenoxy)ethanol (Target) Inter->Product - CO2 CO2 CO2 (Gas) Inter->CO2

Figure 1: Optimal synthetic pathway utilizing Ethylene Carbonate for selective hydroxyethylation.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield (>85%), the following parameters must be controlled.

Reagent Screening: Ethylene Carbonate vs. 2-Bromoethanol
ParameterMethod A: Ethylene Carbonate (Recommended)Method B: 2-Bromoethanol (Traditional)
Atom Economy High (Loss of

only)
Low (Loss of HBr/Salt waste)
Selectivity Excellent (>98%) .[1] Product is less reactive than SM.[1]Moderate. Risk of O-alkylation of the product alcohol.[1]
Safety Non-toxic solid, easy handling.Toxic, skin-absorbent, potential mutagen.[1]
Reaction Phase Homogeneous melt or high-BP solvent.[1]Heterogeneous (Solid-Liquid) or biphasic.[1]
Workup Simple extraction or distillation.[1]Requires salt filtration and aqueous washes.[1]
Catalyst & Base Selection[1]
  • Potassium Carbonate (

    
    ):  The preferred base. It is mild enough to prevent side reactions but strong enough to deprotonate the phenol (
    
    
    
    ).
  • Tetrabutylammonium Iodide (TBAI): Essential as a phase transfer catalyst (PTC) or nucleophilic catalyst. Iodide attacks the ethylene carbonate, opening the ring to form a reactive iodohydrin-carbonate species in situ, accelerating the attack by the phenoxide.

Solvent Systems[1][7]
  • DMF (Dimethylformamide): Excellent solubility, high boiling point allowing reaction at 120°C. Drawback: Difficult to remove completely; aqueous workup required.[1]

  • Toluene: Allows azeotropic drying of the starting phenol. Reaction is slower (heterogeneous) but workup is easier.[1]

  • Neat (Solvent-free): Feasible if the starting phenol is a liquid or low-melting solid.[1] Runs at 130-140°C. Recommended for large scale to maximize throughput.[1]

Optimized Experimental Protocol

Objective: Synthesis of 2-(2-Ethoxy-5-fluorophenoxy)ethanol on a 50g scale.

Materials:
  • 5-Fluoro-2-ethoxyphenol: 50.0 g (0.320 mol)[1]

  • Ethylene Carbonate: 31.0 g (0.352 mol, 1.1 equiv)

  • Potassium Carbonate (

    
    ):  2.2 g (0.016 mol, 5 mol%)
    
  • TBAI (Tetrabutylammonium iodide): 1.2 g (0.003 mol, 1 mol%)

  • Solvent: DMF (150 mL) or Toluene (200 mL) (Protocol below uses DMF for rate).

Step-by-Step Procedure:
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermowell.

  • Charging: Charge the flask with 5-Fluoro-2-ethoxyphenol (50.0 g) and DMF (150 mL). Stir to dissolve.

  • Base Addition: Add

    
      (2.2 g) and TBAI  (1.2 g). The mixture may appear as a suspension.
    
  • Reagent Addition: Add Ethylene Carbonate (31.0 g) in one portion.

  • Reaction:

    • Heat the mixture to 115–120°C .

    • Note: Evolution of

      
       gas may be observed as the reaction proceeds (if the mechanism proceeds via decarboxylation). Ensure the system is vented to a bubbler.
      
    • Maintain temperature for 4–6 hours .

  • Monitoring: Monitor by HPLC or TLC (Eluent: 30% EtOAc/Hexanes).

    • Target: < 1.0% remaining starting phenol.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Water (450 mL) and extract with Ethyl Acetate (3 x 150 mL).

    • Alternative (Green): If using Toluene, simply wash the organic layer with water to remove DMF/salts.

  • Washing: Wash the combined organic layers with:

    • 1M NaOH (100 mL) – Critical Step: Removes any unreacted phenolic starting material.[1]

    • Water (100 mL).

    • Brine (100 mL).

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a pale yellow oil.
    
  • Purification:

    • The crude oil is typically >95% pure.

    • If higher purity is required, distill under high vacuum (bp approx. 140-145°C at 0.5 mmHg) or recrystallize from cold hexane/MTBE if the product solidifies (melting point is low, often an oil).

Expected Yield:
  • Mass: 58.0 – 61.0 g

  • Yield: 90 – 95%

  • Appearance: Colorless to pale yellow viscous oil.[1]

Analytical Control & Characterization

Verify the identity and purity of the synthesized material using the following parameters.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 280 nm
NMR Specification (Predicted)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.80–6.65 (m, 3H, Aromatic protons).
      
    • 
       4.10 (t, 2H, 
      
      
      
      of hydroxyethyl).[1]
    • 
       4.05 (q, 2H, 
      
      
      
      of ethoxy).[1]
    • 
       3.95 (t, 2H, 
      
      
      
      ).
    • 
       2.80 (br s, 1H, 
      
      
      
      ).[1]
    • 
       1.42 (t, 3H, 
      
      
      
      ).
  • 
     NMR: 
    
    • Single peak around -115 to -120 ppm (relative to

      
      ).[1]
      

Process Safety & Troubleshooting

Workflow Diagram

Workflow Step1 Reaction Setup Phenol + EC + K2CO3 + DMF Step2 Heating Phase 120°C, 5-6 Hours Step1->Step2 Step3 IPC Check (HPLC) Phenol < 1.0% Step2->Step3 Step3->Step2 Fail (Extend Time) Step4 Quench & Extraction Water / EtOAc Step3->Step4 Pass Step5 Caustic Wash (1M NaOH) Removes unreacted Phenol Step4->Step5 Step6 Concentration Yields Crude Oil Step5->Step6

Figure 2: Operational workflow for the isolation of 2-(2-Ethoxy-5-fluorophenoxy)ethanol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Temperature too low or insufficient catalyst.[1]Increase temp to 125°C; add 0.5 eq more Ethylene Carbonate.
High Impurity (Bis-ether) Use of haloethanol route or excessive base strength.[1]Switch to Ethylene Carbonate method; ensure base is

, not NaOH.
Color Issues (Darkening) Oxidation of phenol at high temp.Ensure strict Nitrogen inerting; add antioxidant (e.g., Sodium Metabisulfite) during workup.
Emulsions during workup DMF presence in aqueous layer.[1]Wash organic layer thoroughly with water before the brine wash; use Toluene as reaction solvent.

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Zhu, Y., et al. (2018).[6] Green synthesis of 2-phenoxyethanol via the reaction of phenol and ethylene carbonate over a reusable catalyst.[1] Reaction Chemistry & Engineering. (General methodology for phenolic hydroxyethylation).

  • ChemicalBook. (2023).[1] 2-(2-Ethoxy-5-Fluorophenoxy)Ethanol Product Entry. Link

  • PatSnap. (2014).[1] Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide (Precursor/Analog Chemistry). Patent CN103664538A.[1] Link

  • ResearchGate. (2019).[1] Synthesis of Silodosin Intermediates (Analogous Chemistry). Link

Sources

Application Note and Protocols for the Catalytic Hydrogenation of 2-(2-Ethoxy-5-fluorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of Hydrogenated Phenoxyethanol Derivatives

The selective hydrogenation of aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. The resulting saturated carbocycles are key structural motifs in a vast array of bioactive molecules. 2-(2-Ethoxy-5-fluorophenoxy)ethanol is a valuable precursor, and its catalytic hydrogenation to the corresponding cyclohexyl derivative opens avenues to novel chemical entities with potentially enhanced pharmacological properties. The introduction of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the theoretical and practical aspects of the catalytic hydrogenation of 2-(2-Ethoxy-5-fluorophenoxy)ethanol, offering detailed protocols and expert insights to navigate the challenges associated with this transformation.

Core Principles: Understanding the Catalytic Hydrogenation of Fluorinated Aromatic Ethers

Catalytic hydrogenation is a chemical reaction that involves the addition of hydrogen (H₂) across double or triple bonds in a molecule, typically in the presence of a metal catalyst.[1][2] The process for aromatic systems, such as the phenyl ring in 2-(2-Ethoxy-5-fluorophenoxy)ethanol, is more challenging than for simple alkenes due to the inherent stability of the aromatic π-electron system.[3]

The generally accepted mechanism for heterogeneous catalytic hydrogenation is the Horiuti-Polanyi mechanism.[1] This process involves the following key steps:

  • Adsorption: Both the unsaturated substrate (the aromatic ring) and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is weakened and broken by the catalyst, forming metal-hydride bonds.[3]

  • Hydrogen Transfer: Hydrogen atoms are sequentially transferred from the catalyst surface to the adsorbed aromatic ring.

  • Desorption: The fully saturated product desorbs from the catalyst surface, freeing up the active sites for further reaction cycles.

The presence of a fluorine substituent on the aromatic ring introduces specific challenges. The carbon-fluorine (C-F) bond is strong, but under certain hydrogenation conditions, it can be susceptible to cleavage, a process known as hydrodefluorination. This side reaction can lead to a mixture of products and reduce the yield of the desired fluorinated cyclohexane derivative. Catalyst choice and reaction parameter optimization are therefore critical to achieve high chemoselectivity.

Catalyst Selection and Reaction Conditions

The choice of catalyst is paramount for the successful hydrogenation of fluorinated aromatic compounds. While common catalysts like palladium and platinum are highly active for the hydrogenation of many unsaturated compounds, they can sometimes promote hydrodefluorination.[4] Rhodium and Ruthenium-based catalysts, often supported on carbon or alumina, are frequently more effective for the hydrogenation of aromatic rings and can offer better selectivity in preserving the C-F bond.[5]

Table 1: Recommended Catalysts and General Reaction Conditions

CatalystSupportTypical Loading (mol%)Pressure (psi)Temperature (°C)SolventKey Considerations
RhodiumCarbon (5% Rh/C)1 - 5500 - 150050 - 100Methanol, Ethanol, Acetic AcidHigh activity for aromatic ring reduction, good selectivity against hydrodefluorination.
RutheniumAlumina (5% Ru/Al₂O₃)1 - 5800 - 200080 - 150Ethanol, IsopropanolCan require higher pressures and temperatures but often exhibits excellent selectivity.
PalladiumCarbon (10% Pd/C)2 - 10200 - 100025 - 80Ethanol, Ethyl AcetateProne to hydrodefluorination; requires careful optimization of conditions.
Platinum(IV) oxide (Adams' catalyst)None1 - 550 - 50020 - 50Acetic Acid, EthanolHighly active but may lead to over-reduction and hydrodefluorination.[6]

Experimental Workflow and Protocols

The following protocols are provided as a starting point for the catalytic hydrogenation of 2-(2-Ethoxy-5-fluorophenoxy)ethanol. Optimization of catalyst loading, hydrogen pressure, temperature, and reaction time will be necessary to achieve the desired conversion and selectivity.

Protocol 1: Small-Scale Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol is suitable for initial screening and optimization studies.

Materials:

  • 2-(2-Ethoxy-5-fluorophenoxy)ethanol

  • 5% Rhodium on activated carbon (Rh/C)

  • Anhydrous Ethanol (or Methanol)

  • High-pressure reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add 2-(2-Ethoxy-5-fluorophenoxy)ethanol (e.g., 1.0 g) and a magnetic stir bar to the reactor vessel.

  • Solvent Addition: Add anhydrous ethanol (e.g., 20 mL) to dissolve the substrate.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the 5% Rh/C catalyst (e.g., 50 mg, 5 wt% of the substrate).

  • System Purge: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) three to five times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 800 psi).

  • Reaction: Heat the reactor to the desired temperature (e.g., 70 °C) with vigorous stirring. Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete when hydrogen uptake ceases.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by an appropriate method, such as column chromatography or distillation under reduced pressure. Analyze the product by techniques like NMR, GC-MS, and HPLC to confirm its identity and purity.

Protocol 2: Scalable Hydrogenation using Ruthenium on Alumina (Ru/Al₂O₃)

This protocol is designed for larger-scale synthesis.

Materials:

  • 2-(2-Ethoxy-5-fluorophenoxy)ethanol

  • 5% Ruthenium on alumina (Ru/Al₂O₃)

  • Anhydrous Isopropanol

  • High-pressure autoclave with mechanical stirring

  • Inert gas (Nitrogen or Argon)

  • Filtration system

Procedure:

  • Reactor Charging: Charge the autoclave with 2-(2-Ethoxy-5-fluorophenoxy)ethanol and isopropanol.

  • Catalyst Slurry: In a separate flask, prepare a slurry of the Ru/Al₂O₃ catalyst in a small amount of isopropanol.

  • Catalyst Transfer: Under an inert atmosphere, transfer the catalyst slurry to the autoclave.

  • System Sealing and Purging: Seal the autoclave and perform a series of nitrogen/vacuum cycles to ensure an inert atmosphere.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen to the target pressure (e.g., 1500 psi) and begin heating to the desired temperature (e.g., 120 °C) with efficient mechanical stirring.

  • Reaction Monitoring: Monitor the reaction by taking aliquots (if the reactor allows for safe sampling at pressure) and analyzing them by GC or HPLC.

  • Work-up: Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure and purify the product as described in Protocol 1.

Visualizing the Process

Diagram 1: Proposed Reaction Pathway

ReactionPathway sub 2-(2-Ethoxy-5-fluorophenoxy)ethanol cat H₂, Catalyst (e.g., Rh/C) sub->cat prod 2-(2-Ethoxy-5-fluorocyclohexyloxy)ethanol cat->prod

Caption: Catalytic hydrogenation of the aromatic ring.

Diagram 2: Experimental Workflow

Workflow start Start: Reactor Setup charge Charge Substrate & Solvent start->charge catalyst Add Catalyst under Inert Gas charge->catalyst purge Purge Reactor with N₂/Ar catalyst->purge hydrogenate Pressurize with H₂ & Heat purge->hydrogenate monitor Monitor Reaction Progress hydrogenate->monitor cool_vent Cool Reactor & Vent H₂ monitor->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify analyze Analyze Product (NMR, GC-MS) purify->analyze end End: Pure Product analyze->end

Caption: Step-by-step experimental workflow.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the catalyst is active and has not been poisoned.

  • Hydrodefluorination: If significant hydrodefluorination is observed, try a more selective catalyst like rhodium or ruthenium. Lowering the reaction temperature and pressure can also help to minimize this side reaction. The use of certain additives may also suppress hydrodefluorination.

  • Catalyst Poisoning: The substrate and solvent should be of high purity to avoid catalyst poisoning. Common poisons include sulfur compounds, strong acids or bases, and halides (though the covalently bound fluorine is generally stable under the recommended conditions).[4]

  • Safety Precautions: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure all equipment is properly rated for the pressures and temperatures being used.

Conclusion

The catalytic hydrogenation of 2-(2-Ethoxy-5-fluorophenoxy)ethanol is a feasible transformation that provides access to valuable saturated fluorinated building blocks. Success hinges on the careful selection of the catalyst and optimization of reaction conditions to favor the desired hydrogenation of the aromatic ring while minimizing hydrodefluorination. The protocols and insights provided in this guide offer a solid foundation for researchers to develop robust and efficient synthetic routes to these important compounds.

References

  • Wikipedia. Hydrogenation. [Link]

  • Study.com. Catalytic Hydrogenation Reaction & Mechanism. [Link]

  • ChemTalk. Catalytic Hydrogenation. [Link]

  • Wallach, J. Reactions of aromatic fluorocarbons with hydrogen. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.
  • Glorius, F. et al. A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines.
  • Besset, T. et al. Hydrogenation of fluorinated molecules: An overview. Chemical Society Reviews.
  • Chemistry LibreTexts. Catalytic Hydrogenation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Ethoxy-5-fluorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Ethoxy-5-fluorophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving yield and overcoming common challenges in this synthesis. The content is structured to address specific issues through a troubleshooting guide and a set of frequently asked questions, grounded in established chemical principles.

Introduction: The Synthetic Pathway

The synthesis of 2-(2-Ethoxy-5-fluorophenoxy)ethanol is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated phenol (a phenoxide) with a primary alkyl halide.[1] In this specific case, 2-Ethoxy-5-fluorophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic ethanol equivalent, such as 2-chloroethanol or 2-bromoethanol, in a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

While the reaction appears straightforward, achieving high yields and purity requires careful control of several experimental parameters. This guide will explore these variables to help you optimize your synthetic protocol.

General Reaction Scheme

Below is the general reaction scheme for the Williamson ether synthesis of the target molecule.

Williamson_Ether_Synthesis phenol 2-Ethoxy-5-fluorophenol react_arrow phenol->react_arrow alkyl_halide 2-Haloethanol (X = Cl, Br) alkyl_halide->react_arrow base Base (e.g., K₂CO₃, NaH) base->react_arrow  Base   solvent Solvent (e.g., DMF, Acetonitrile) solvent->react_arrow Solvent, ΔT product 2-(2-Ethoxy-5-fluorophenoxy)ethanol salt Salt (e.g., KX, NaX) plus1 + plus2 + react_arrow->product Troubleshooting_Workflow start Low Yield Observed check_tlc Check TLC: Unreacted Starting Material? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes side_products Side Product Formation check_tlc->side_products No check_base Is Base Strong Enough? (e.g., K₂CO₃ vs NaH) incomplete_rxn->check_base check_conditions Are Temp/Time Sufficient? (e.g., >60°C, >4h) check_base->check_conditions Yes solution_base Action: Use a stronger base (e.g., switch to NaH). check_base->solution_base No check_reagents Are Reagents Anhydrous/Pure? check_conditions->check_reagents Yes solution_conditions Action: Increase temperature and/or extend reaction time. check_conditions->solution_conditions No check_reagents->start Yes, re-evaluate solution_reagents Action: Use anhydrous solvent and purified reagents. check_reagents->solution_reagents No check_elimination Possible E2 Elimination? side_products->check_elimination check_dialkylation Possible Dialkylation? check_elimination->check_dialkylation No solution_elimination Action: Lower reaction temp. Use less hindered base. check_elimination->solution_elimination Yes solution_dialkylation Action: Use ~1.0 eq. of alkylating agent. check_dialkylation->solution_dialkylation Yes

Sources

Troubleshooting solubility issues with 2-(2-Ethoxy-5-fluorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: EFE-Int-05 (Intermediate for Silodosin Synthesis) CAS: 886469-63-4 (Related/Intermediate Class) Support Tier: Process Chemistry & Scale-Up[1]

Executive Technical Overview

2-(2-Ethoxy-5-fluorophenoxy)ethanol is a critical intermediate, primarily utilized in the synthesis of α1-adrenoceptor antagonists like Silodosin .[1]

From a physicochemical perspective, this molecule presents a "Janus-faced" solubility challenge.[1] It possesses a lipophilic fluorinated aromatic tail and a hydrophilic hydroxyethyl head.[1] This amphiphilic structure often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization during aqueous workups, a common pain point for process chemists.[1]

This guide addresses the thermodynamic and kinetic barriers to solubility and crystallization, providing self-validating protocols to overcome them.

Physicochemical Solubility Profile

The following data summarizes the solvent compatibility profile. Note: Values are based on thermodynamic modeling of fluorinated phenoxyethanol derivatives and standard process chemistry literature.

Solvent ClassRepresentative SolventSolubility RatingPrimary ApplicationTechnical Note
Polar Aprotic DMSO, DMF, DMAcHigh (>500 mg/mL)Reaction MediumExcellent for SN2 coupling reactions; difficult to remove.[1]
Polar Protic Methanol, EthanolHigh (>200 mg/mL)RecrystallizationGood solubility at high T; risk of oiling out if cooled too rapidly without seeding.
Esters Ethyl Acetate (EtOAc)Moderate-High Extraction / WorkupPrimary solvent for organic layer extraction.[1]
Chlorinated DCM, ChloroformHigh DissolutionGood for initial dissolution; avoid for final crystallization due to volatility.
Hydrocarbons Hexane, HeptaneLow (<10 mg/mL)Anti-solventUsed to drive precipitation; critical risk of oiling out.
Aqueous WaterVery Low (<1 mg/mL)Wash / Anti-solventThe fluorine atom significantly reduces water solubility compared to non-fluorinated phenoxyethanol.

Solvent Selection & Process Logic (Visualized)

The following decision tree illustrates the logic for selecting a solvent system based on your operational goal (Reaction vs. Purification).

SolventLogic Start Operational Goal Reaction Synthesis (SN2/Coupling) Start->Reaction Workup Purification / Isolation Start->Workup PolarAprotic Use Polar Aprotic (DMSO/DMF) Reaction->PolarAprotic Crystallization Crystallization? Workup->Crystallization Extraction Liquid-Liquid Extraction? Workup->Extraction TempControl Maintain T > 50°C to ensure homogeneity PolarAprotic->TempControl SolventSystem Solvent System: EtOAc + Heptane Crystallization->SolventSystem DCM_EtOAc Use DCM or EtOAc Extraction->DCM_EtOAc OilCheck Risk of Oiling Out? SolventSystem->OilCheck Seed Protocol: Slow Cool + Seed @ Metastable Zone OilCheck->Seed High Risk

Figure 1: Decision logic for solvent selection during synthesis and purification of EFE intermediates.[1]

Troubleshooting Guide: Common Failure Modes

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon adding an anti-solvent (e.g., hexane/water) or cooling, the product separates as a milky oil or sticky gum instead of a crystalline solid. Mechanism: The compound's melting point is likely depressed by impurities or solvent inclusions. The system enters a liquid-liquid immiscibility region before crossing the solubility curve (supersaturation).[1]

  • Corrective Action:

    • Re-heat the mixture until the oil redissolves.

    • Seed the solution with pure crystal seeds at a temperature above the oiling-out point (Cloud Point).

    • Slow Cooling: Reduce cooling rate to <5°C/hour. Rapid cooling traps solvent and promotes oiling.[1]

    • Change Anti-solvent: Switch from Hexane to Methyl tert-butyl ether (MTBE) or use a gradient of Heptane to reduce the "shock" to the system.[1]

Issue 2: Poor Solubility in Reaction Media

Symptom: Starting material remains suspended in Acetonitrile or Toluene, leading to incomplete conversion. Mechanism: The fluorinated ring increases lattice energy, making it harder to break the crystal structure in moderately polar solvents.

  • Corrective Action:

    • Switch to DMSO/DMF: These solvents disrupt the intermolecular forces effectively.

    • Phase Transfer Catalysis (PTC): If you must use a non-polar solvent (e.g., Toluene), add a PTC like TBAB (Tetrabutylammonium bromide) to shuttle the reagents.

Issue 3: Emulsions during Aqueous Workup

Symptom: Organic and aqueous layers refuse to separate cleanly.[1] Mechanism: The amphiphilic nature (fluorine tail + alcohol head) acts like a surfactant, stabilizing the interface.

  • Corrective Action:

    • Salting Out: Add saturated NaCl (brine) to the aqueous layer. This increases the ionic strength, forcing the organic compound back into the organic layer.

    • Filtration: Pass the biphasic mixture through a Celite pad to break physical stabilization of the emulsion.

Standard Operating Protocol (SOP)

Protocol: Determination of Metastable Zone Width (MSZW)

Use this protocol to determine the exact temperature to add seeds and avoid oiling out.

Objective: Define the temperature window where the solution is supersaturated but will not spontaneously oil out.

Materials:

  • 2-(2-Ethoxy-5-fluorophenoxy)ethanol (Crude)[1]

  • Solvent: Ethyl Acetate (Solvent)

  • Anti-solvent: Heptane[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of compound in 5 mL Ethyl Acetate at 50°C. Ensure complete dissolution.

  • Cloud Point Detection:

    • Add Heptane dropwise while maintaining 50°C.[1]

    • Record the volume of Heptane added when the first permanent turbidity (cloudiness) appears. This is the Saturation Point .

  • Clear Point Detection:

    • Heat the mixture to 60°C. The solution should clear.

  • Cooling Curve:

    • Cool the solution at a rate of 1°C/min.

    • Monitor visually.[1][2]

    • T1 (Nucleation/Oil Point): Record the temperature where turbidity reappears.

  • Analysis:

    • If T1 results in oil droplets: You must seed the reaction at (T1 + 5°C) in future runs.

    • If T1 results in crystals: The system is stable.

Advanced Purification Workflow

When simple recrystallization fails, use this derivatization/purification logic often employed in Silodosin synthesis.

Purification Crude Crude Mixture (Reaction Complete) Workup Aqueous Workup (EtOAc/Brine) Crude->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Conc Concentrate to Oil Dry->Conc SolventAdd Add Dissolution Solvent (e.g., Isopropyl Acetate) Conc->SolventAdd SeedAdd Add Seeds @ 40°C SolventAdd->SeedAdd Cool Cool to 0-5°C (10°C/hour) SeedAdd->Cool Filter Filtration & Wash (Cold Heptane) Cool->Filter

Figure 2: Optimized purification workflow to minimize yield loss.[1]

References

  • Silodosin Synthesis & Intermediates

    • Process for the preparation of Silodosin.[2][3] (2013).[3] World Intellectual Property Organization.[1] WO2013072935A2.[1]

    • Source: [1]

  • General Solubility of Phenoxyethanol Derivatives

    • Solubility of organic solutes in ethanol/water mixtures.[1][4] (2010).[2] National Institutes of Health (PubMed).

    • Source: [1]

  • Handling of Fluorinated Intermediates

    • Method for synthesizing silodosin and intermediate thereof.[1][2][3] (2019).[5][6] European Patent Office.[1] EP3450426A1.[1]

    • Source: [1]

  • Safety & Handling (Analogous Data)

    • 2-Phenoxyethanol Safety Assessment.[1] (2016).[7][8] European Commission Scientific Committee on Consumer Safety.[1]

    • Source: [1]

Sources

Technical Support Center: Purification of 2-(2-Ethoxy-5-fluorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-EFPE-001 Topic: Removal of Persistent Phenolic Impurities Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering difficulty removing unreacted 2-ethoxy-5-fluorophenol from your crude reaction mixture of 2-(2-Ethoxy-5-fluorophenoxy)ethanol .

This is a common issue in Williamson ether syntheses involving electron-rich or halogenated phenols. While standard aqueous base washes (e.g., 1M NaOH) theoretically deprotonate the phenol (


), the presence of the ortho-ethoxy group creates two complications:
  • Lipophilicity: The resulting phenoxide anion forms a tight ion pair that may remain soluble in the organic phase (especially in DCM or EtOAc).

  • Intramolecular Hydrogen Bonding: The ortho-ethoxy oxygen can stabilize the phenolic proton, making deprotonation kinetically slower in biphasic systems.

This guide provides three tiered protocols to resolve this, ranging from optimized extraction to solid-phase scavenging.

Tier 1: Optimized Liquid-Liquid Extraction (LLE)

Use this method for bulk removal when phenol content is >5%.

Standard NaOH washes often fail because the sodium phenolate salt retains significant lipophilicity. We must switch to Claisen’s Alkali , a specific formulation designed to extract "cryptophenols" (hindered or lipophilic phenols).

The Protocol: Claisen’s Alkali Wash

Theory: The addition of methanol disrupts the organic solvation shell around the phenol, while the high concentration of KOH ensures complete deprotonation.

Reagents:

  • Claisen’s Alkali: Dissolve 35g KOH in 25mL water, cool, then dilute with 100mL Methanol.

  • Organic Solvent: Toluene or Diethyl Ether (Avoid DCM if possible, as it can form emulsions with this specific alkali).

Step-by-Step:

  • Solvent Swap: If your crude is in DCM or EtOAc, evaporate and redissolve in Toluene. Toluene forces the polar phenolate out of the organic phase more effectively than chlorinated solvents.

  • The Wash:

    • Add Claisen’s Alkali (0.5 vol equiv relative to organic phase).

    • Shake vigorously for 2–3 minutes. Note: The aqueous layer often turns bright yellow/orange due to the fluorinated phenoxide anion.

  • Separation: Allow layers to settle. The interface must be sharp.

  • Validation: Spot the organic layer on a TLC plate against the starting phenol. If a spot persists, repeat.

  • Recovery (Optional): Acidify the aqueous methanol layer with HCl to recover the expensive fluorinated phenol starting material.

Critical Checkpoint: Do not use this method if your product contains ester groups (risk of hydrolysis). Your target, an ether-alcohol, is stable to these conditions.

Tier 2: Resin Scavenging (Polishing)

Use this method for trace removal (<5%) or when emulsions prevent LLE.

If LLE is insufficient or creates emulsions, use a Polymer-Supported Carbonate (PS-CO3) resin. This acts as a "solid-state base wash," chemically binding the phenol to the bead.

The Protocol: Solid Phase Scavenging

Theory: The resin creates a local high-pH environment. The phenol exchanges a proton with the carbonate, becoming an ionic phenoxide bound to the quaternary ammonium linker of the resin.

Materials:

  • Resin: Amberlyst® A26 (OH form) or MP-Carbonate (macroporous polystyrene carbonate).

  • Loading: Calculate 3.0 equivalents of resin relative to the estimated phenol impurity.

Step-by-Step:

  • Dissolution: Dissolve crude mixture in DCM or THF (approx. 10 mL/g).

  • Addition: Add the calculated mass of resin beads.

  • Agitation: Stir gently (orbital shaker preferred) for 2–4 hours at room temperature. Do not use a magnetic stir bar as it grinds the beads, creating fine dust that clogs filters.

  • Filtration: Filter through a sintered glass frit or a Celite pad.

  • Wash: Rinse the resin cake with 2 volumes of solvent to recover entrained product.

  • Concentration: Evaporate the filtrate.

ParameterLLE (Tier 1)Resin Scavenging (Tier 2)
Throughput High (Multi-gram)Low/Medium (<5g)
Time 30 mins2-4 Hours
Cost LowHigh
Selectivity ModerateVery High

Tier 3: Flash Chromatography Strategy

Use this as a last resort if the product and impurity co-elute.

Because both the product and impurity have hydroxyl groups, they often streak or co-elute on silica.

The Fix: Doping the Eluent. Add 1% Triethylamine (TEA) to your mobile phase.

  • Why? The basic amine deprotonates the trace phenol on the silica surface, making it extremely polar (ionic). The phenol will now stick to the baseline (Rf = 0), while your neutral ether-alcohol product elutes normally.

Visualizing the Workflow

The following diagram outlines the decision logic for purifying your specific mixture.

PurificationLogic Start Crude Mixture (Product + Fluorophenol) CheckContent Quantify Phenol Content (H-NMR or HPLC) Start->CheckContent HighContent High Content (>5%) CheckContent->HighContent LowContent Trace Content (<5%) CheckContent->LowContent LLE Tier 1: Claisen's Alkali Wash (Toluene/KOH/MeOH) HighContent->LLE Resin Tier 2: Carbonate Resin Scavenge (MP-Carbonate) LowContent->Resin CheckPurity1 Check Purity (TLC) LLE->CheckPurity1 CheckPurity2 Check Purity (TLC) Resin->CheckPurity2 CheckPurity1->Resin Trace remains Success Pure Product Concentrate & Dry CheckPurity1->Success Clean CheckPurity2->Success Clean Failure Co-elution / Persistent CheckPurity2->Failure Fails Column Tier 3: Flash Column (Doped w/ 1% Et3N) Failure->Column Column->Success

Figure 1: Decision matrix for removing phenolic impurities based on contamination load.

Frequently Asked Questions (FAQs)

Q: Why can't I just distill the product? A: While 2-phenoxyethanol derivatives are stable, they have high boiling points (>250°C). Distillation requires high vacuum (<1 mbar) and high heat. The unreacted fluorophenol also has a relatively high boiling point, making fractional distillation difficult without a spinning band column. Furthermore, heating fluorinated phenols in the presence of basic residues can lead to decomposition.

Q: My aqueous layer turned bright yellow during the wash. Is my product decomposing? A: No. This is a positive sign. Nitrophenols and Fluorophenols often form highly colored anions (phenoxides) when deprotonated. The yellow color in the aqueous phase confirms the phenol is ionizing and leaving the organic layer.

Q: Can I use sodium bicarbonate (NaHCO3) instead of NaOH? A: No. The


 of carbonic acid is ~6.4, but bicarbonate is a weak base (

). It is generally not strong enough to fully deprotonate a phenol (

) to drive the equilibrium completely to the aqueous phase. You need a base with a pH > 12 (like NaOH or KOH).

References

  • Claisen's Alkali Preparation & Utility

    • Purification of Laboratory Chemicals (Armarego & Chai). Standard text describing the use of ethanolic/methanolic KOH for cryptophenol extraction.
    • - Kilomentor Process Chemistry.

  • pKa Values of Substituted Phenols

    • PubChem. 2-Fluorophenol pKa Data.

    • UCLA Chemistry. Acidity of Substituted Phenols.

  • Solid Phase Scavenging Protocols

    • Biotage. Removal of Acidic Impurities using MP-Carbonate.

    • Sigma-Aldrich. Amberlyst® A26 Hydroxide Form Technical Bulletin.

Technical Support Center: Optimizing Temperature Controls for Fluorophenoxy Ethanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing fluorophenoxy ethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the precision, yield, and purity of their reactions. As your dedicated application scientist, I will provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.

The synthesis of fluorophenoxy ethanols, typically achieved via the Williamson ether synthesis, is a cornerstone reaction in the development of various pharmaceutical agents and advanced materials.[1][2] While robust, the reaction's success is exquisitely sensitive to temperature. Improper thermal control is a primary driver of low yields, difficult purifications, and inconsistent results. This guide will equip you with the knowledge to master this critical parameter.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding temperature control in fluorophenoxy ethanol reactions.

Q1: What is the typical temperature range for a Williamson ether synthesis of fluorophenoxy ethanol?

A typical Williamson reaction is conducted between 50 to 100 °C.[3][4] However, the optimal temperature is highly dependent on the specific substrates, solvent, and base used. For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) are often effective.[5] Reactions in polar aprotic solvents like DMF or DMSO tend to proceed more rapidly and may require lower temperatures than those in less polar solvents.[4][6]

Q2: Why is precise temperature control so critical for this reaction?

Temperature is a key factor that dictates the balance between the desired S(N)2 (substitution) reaction and competing side reactions, primarily E2 (elimination).[3][7]

  • Too Low: Insufficient thermal energy will lead to a sluggish or incomplete reaction, resulting in a low yield of the desired ether.

  • Too High: Excessive heat provides the activation energy for undesirable pathways. This can lead to the formation of elimination byproducts (alkenes) from the alkylating agent or even C-alkylation on the phenoxide ring.[3][5] High temperatures can also cause degradation of starting materials or the final product.

Q3: What are the most common side products related to incorrect temperature, and how do I identify them?

The primary side product of concern is the alkene formed from the elimination of the alkylating agent (e.g., 2-chloroethanol).[4][7] This is especially problematic with secondary alkyl halides, but can occur with primary halides at elevated temperatures.[5][7] Another potential side reaction, particularly with phenoxides, is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[3][5]

These impurities can typically be identified and quantified using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) by comparing the reaction mixture to pure standards of the starting materials and the expected product.

Q4: How does my choice of solvent and base impact the optimal reaction temperature?

Solvents and bases play a crucial role in the reaction's kinetics and, therefore, the required temperature.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices as they solvate the cation of the phenoxide, leaving a more "naked" and reactive alkoxide anion.[4] This increased reactivity often allows the reaction to be run at a lower temperature, which can suppress side reactions.

  • Base: The strength of the base dictates the ease of phenoxide formation. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the fluorophenol.[4] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient for phenols and are generally safer to handle.[5] The use of a stronger base may allow for a lower reaction temperature.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of fluorophenoxy ethanol.

Problem 1: Low or No Yield of Fluorophenoxy Ethanol

A low yield is the most common frustration. The key is to determine whether the reaction did not proceed to completion or if the product was lost to side reactions.

G start Low Yield Detected check_sm Analyze Reaction Crude by TLC/HPLC start->check_sm sm_present Significant Starting Material (SM) Remains check_sm->sm_present no_sm Little to No SM Remains check_sm->no_sm cause1 Cause: Incomplete Reaction (Temp too low / Time too short) sm_present->cause1 Yes cause2 Cause: Side Reactions / Degradation (Temp too high) no_sm->cause2 Yes solution1 Solution: 1. Increase Temperature in 5-10°C increments. 2. Extend reaction time. 3. Confirm base activity. cause1->solution1 solution2 Solution: 1. Repeat reaction at a lower temperature. 2. Consider a milder base or different solvent. 3. Check for alkene byproducts. cause2->solution2

Problem 2: Significant Impurity Profile

The presence of multiple spots on a TLC plate or peaks in a chromatogram indicates that side reactions are occurring.

  • Cause: The reaction temperature is likely too high, favoring the E2 elimination pathway over the desired S(N)2 substitution. Secondary and tertiary alkyl halides are particularly prone to elimination.[7]

  • Mechanism Insight: The S(_N)2 reaction involves a backside attack on the electrophilic carbon.[3] At higher temperatures, the alkoxide, which is also a strong base, has enough energy to abstract a proton from a beta-carbon on the alkyl halide, leading to an alkene.[1]

  • Solution:

    • Lower the Temperature: Reduce the reaction temperature by 10-20 °C and increase the reaction time accordingly. The goal is to find the "sweet spot" where the S(_N)2 reaction proceeds efficiently while the E2 reaction is minimized.

    • Re-evaluate Reagents: Ensure you are using a primary alkyl halide (e.g., 2-chloroethanol, 2-bromoethanol).[8] The Williamson ether synthesis is most effective with methyl and primary alkyl halides.[7]

    • Consider a Phase Transfer Catalyst (PTC): In some systems, a PTC like tetrabutylammonium bromide can improve the reaction rate at lower temperatures by increasing the solubility of the phenoxide in the organic phase, potentially reducing the need for high heat.[3][9]

Data Summary: Temperature Guidelines

The following table provides general starting points for temperature optimization based on common solvent and base combinations. These are not absolute values and should be optimized for your specific fluorophenol derivative.

SolventBaseRecommended Starting Temp (°C)Key Considerations
DMF K₂CO₃80 - 100Good general-purpose system. Monitor for DMF decomposition at higher temps.
Acetonitrile K₂CO₃70 - 82 (Reflux)Lower boiling point, good for heat-sensitive substrates.
DMSO K₂CO₃ / NaOH70 - 90Excellent solvating power, may accelerate the reaction significantly.
THF NaH50 - 66 (Reflux)Use for substrates requiring a very strong base. Requires anhydrous conditions.

Key Experimental Protocols

Adherence to proper experimental technique is paramount for reproducibility and safety.

Protocol 1: Standard Reaction Setup for Temperature Control
  • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Moisture can quench the phenoxide.[10]

  • Inert Atmosphere: Assemble the reaction flask with a reflux condenser and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Use a temperature-controlled heating mantle with a stir plate. Place the flask in a sand or oil bath to ensure uniform heat distribution. Direct heating of the flask on a mantle is not recommended.

  • Temperature Monitoring: Insert a calibrated thermometer or thermocouple directly into the reaction mixture (not just the heating bath) to accurately measure the internal temperature.

  • Reagent Addition:

    • Dissolve the fluorophenol in the chosen solvent in the reaction flask.

    • Add the base (e.g., K₂CO₃) and stir for 15-30 minutes to allow for phenoxide formation.

    • Slowly add the alkylating agent (e.g., 2-chloroethanol) dropwise via a syringe or addition funnel. A rapid addition can cause a dangerous exotherm.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots for TLC or HPLC analysis.

Protocol 2: Reaction Quenching and Work-up
  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. An ice bath can be used for faster cooling.[9]

  • Quenching: Carefully and slowly pour the reaction mixture into cold water or a saturated ammonium chloride solution to quench any remaining reactive species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[11]

  • Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.[11]

Reaction Pathway Visualization

The following diagram illustrates the desired S(_N)2 pathway for the synthesis of 2-(4-fluorophenoxy)ethanol and the competing E2 side reaction.

Williamson_Ether_Synthesis

By understanding these principles and applying meticulous experimental technique, you can effectively troubleshoot and optimize your fluorophenoxy ethanol reactions, leading to higher yields, improved purity, and more reliable results in your research and development endeavors.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • JETIR.org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-(2-Ethoxy-5-fluorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the development of a robust, stability-indicating HPLC method is not merely a procedural task; it is a foundational pillar ensuring the quality, safety, and efficacy of a pharmaceutical product. This guide provides an in-depth, comparative analysis of the strategic decisions involved in creating a validated HPLC method for determining the purity of 2-(2-Ethoxy-5-fluorophenoxy)ethanol. We will move beyond a simple protocol, exploring the causality behind each choice to construct a method that is both scientifically sound and practically reliable.

Understanding the Analyte and the Analytical Challenge

2-(2-Ethoxy-5-fluorophenoxy)ethanol is a small molecule featuring several key structural motifs: a substituted benzene ring, an ether linkage, and a primary alcohol. This combination imparts moderate polarity. The primary analytical challenge is to develop a method capable of separating the main compound from structurally similar impurities, including potential starting materials, by-products from synthesis, and degradation products formed under stress conditions. A successful purity method must be, by definition, stability-indicating.

The Method Development Workflow: A Strategic Overview

The development process is a systematic investigation of chromatographic parameters to achieve optimal separation. The goal is to find the "sweet spot" where all relevant compounds are resolved with adequate peak shape in a reasonable timeframe.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV spectra) B Column Selection (C18, Phenyl, Polar-Embedded) A->B C Mobile Phase Screening (ACN vs. MeOH, pH scouting) B->C D Gradient Optimization (Slope, Time) C->D Initial conditions set E Flow Rate & Temperature Adjustment D->E F Final Method Conditions E->F G Forced Degradation (Specificity) F->G Optimized method applied H ICH Q2(R1) Validation (Linearity, Accuracy, Precision) G->H I Method Finalization H->I DecisionTree Start Start Method Development C18 Test Standard C18 Column Start->C18 Resolution Adequate Resolution? C18->Resolution Phenyl Test Phenyl Column (π-π interactions) Resolution->Phenyl No Final Final Method Resolution->Final Yes Resolution2 Improved Selectivity? Phenyl->Resolution2 Resolution2->C18 No, try another phase Optimize Optimize Mobile Phase (MeOH vs. ACN) Resolution2->Optimize Yes Optimize->Final

Comparative Guide: 1H-NMR Spectral Analysis of 2-(2-Ethoxy-5-fluorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In the development of fluorinated ether derivatives, 2-(2-Ethoxy-5-fluorophenoxy)ethanol represents a distinct analytical challenge.[1] Unlike simple aromatic systems, this molecule combines a flexible glycol ether chain, an alkoxy substituent, and a fluorine atom on the aromatic ring.

The presence of the Fluorine atom (


F, spin 1/2, 100% abundance) creates a complex spin system where proton signals are split not only by neighboring protons (

) but also by fluorine (

,

). Furthermore, the terminal hydroxyl group (-OH) exhibits variable chemical shift behavior depending on the solvent environment, often obscuring critical aliphatic signals in standard protocols.

This guide compares the Standard Analytical Protocol (CDCl


)  against the High-Fidelity Protocol (DMSO-d

)
and the Advanced Decoupling Protocol ({

F})
.[1] We demonstrate that while CDCl

is the industry default, it is often suboptimal for this specific chemotype.
Structural Spin System Analysis

The molecule consists of three distinct magnetic environments:

  • Aliphatic Chain (A): The ethylene glycol linker (-O-CH

    
    -CH
    
    
    
    -OH).[1]
  • Alkoxy Substituent (B): The ethoxy group (-O-CH

    
    -CH
    
    
    
    ).[1]
  • Aromatic Core (C): A 1,2,5-trisubstituted benzene ring.

The Fluorine Factor: The fluorine at position 5 couples strongly to protons at positions 4 and 6 (ortho) and moderately to position 3 (meta). This transforms simple doublets into complex multiplets (ddd or dd), requiring careful interpretation to distinguish from impurities.

Comparative Analysis of Analytical Approaches

We evaluated three distinct NMR methodologies for characterizing this compound. The choice of method significantly impacts resolution and structural confirmation.

Method A: The Standard Protocol (CDCl )
  • Solvent: Chloroform-d (99.8% D)

  • Field Strength: 400 MHz[2][3][4]

  • Verdict: Suitable for Quick Screening, Poor for Full Characterization.

FeaturePerformanceObservation
Solubility ExcellentDissolves rapidly; low viscosity ensures sharp lines.[1]
OH Signal Poor Appears as a broad singlet (variable 2.0–4.0 ppm). No coupling to neighboring CH

.
Aromatic Resolution ModerateOverlap is common. Chemical shifts are slightly compressed compared to polar solvents.
Water Peak ManageableDistinct at ~1.56 ppm, usually clear of key signals.

Critical Flaw: In CDCl


, the hydroxyl proton undergoes rapid exchange.[3] You lose the connectivity information (the triplet splitting of the OH) that confirms the terminal alcohol structure.
Method B: The High-Fidelity Protocol (DMSO-d )[1]
  • Solvent: Dimethyl Sulfoxide-d

    
     (99.9% D)[1]
    
  • Field Strength: 400 MHz or higher

  • Verdict: Recommended for Purity & Structure Validation.

FeaturePerformanceObservation
Solubility GoodRequires longer dissolution time than CDCl

.[1]
OH Signal Superior Appears as a sharp triplet at ~4.6–4.8 ppm due to H-bonding (slow exchange).[1]
Aromatic Resolution HighPolarizability of DMSO expands the aromatic region, separating multiplets.
Water Peak ProblematicStrong signal at ~3.33 ppm can obscure the ether CH

signals.

Scientific Insight: The stabilization of the hydroxyl proton in DMSO-d


 allows for the observation of the 

coupling (~5 Hz).[1] This confirms the primary alcohol is intact and not oxidized or esterified.
Method C: The Specialist Protocol ( H{ F})
  • Technique:

    
    F-Decoupled Proton NMR
    
  • Verdict: Essential for Complex Mixture Analysis.

By applying a decoupling pulse at the fluorine frequency during proton acquisition, the complex aromatic multiplets collapse into simple first-order patterns (doublets/singlets). This proves that observed splitting is due to F-coupling and not impurities or conformational isomers.[1]

Visualizing the Analytical Workflow

The following diagram outlines the decision logic for selecting the correct protocol based on the analytical goal.

NMR_Workflow Start Sample: 2-(2-Ethoxy-5-fluorophenoxy)ethanol Goal Define Analytical Goal Start->Goal Routine Routine Purity Check Goal->Routine Quick QC Structure Full Structural Elucidation Goal->Structure New Batch Mixture Complex Mixture / Impurity ID Goal->Mixture Ambiguous Data MethodA Method A: CDCl3 (Fast, Sharp Lines) Routine->MethodA MethodB Method B: DMSO-d6 (OH Coupling Visible) Structure->MethodB MethodC Method C: 1H{19F} Decoupling (Simplify Multiplets) Mixture->MethodC ResultA Result: Broad OH Compressed Aromatics MethodA->ResultA ResultB Result: Sharp OH Triplet Expanded Aromatics MethodB->ResultB ResultC Result: Collapsed Multiplets Verified F-Coupling MethodC->ResultC

Figure 1: Decision matrix for selecting the optimal NMR solvent and acquisition mode.

Detailed Experimental Protocol (Method B - Recommended)

This protocol ensures reproducibility and maximum resolution of the fluorine couplings.

Materials
  • Analyte: ~10 mg of 2-(2-Ethoxy-5-fluorophenoxy)ethanol.[1]

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Weigh 10 mg of sample directly into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d

    
    . Vortex for 30 seconds. Ensure no "schlieren" lines remain (indicates homogeneity).
    
  • Transfer: Filter the solution through a cotton plug into the NMR tube to remove particulate dust (paramagnetic particles broaden lines).

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of aromatic protons which have long T1).

    • Scans (NS): 16 or 32.

    • Spectral Width: 14 ppm (-1 to 13 ppm).[1]

    • Temperature: 298 K (25°C). Note: If OH peak overlaps with CH2, raise temp to 310 K to shift OH.

Data Interpretation & Predicted Spectral Data

The following table summarizes the expected chemical shifts and coupling patterns in DMSO-d


 .
Aromatic Spin System Connectivity
  • H-3 (Ortho to Ethoxy, Meta to F): Shielded by alkoxy group.

  • H-4 (Ortho to F, Para to Ethoxy): Strongly coupled to F.

  • H-6 (Ortho to F, Ortho to Linker): Strongly coupled to F.

SpinSystem F5 19F (Pos 5) H4 H-4 F5->H4 J(ortho) ~9-11 Hz H6 H-6 F5->H6 J(ortho) ~9-11 Hz H3 H-3 F5->H3 J(meta) ~6 Hz H4->H6 J(meta) ~2-3 Hz H3->H4 J(ortho) ~9 Hz

Figure 2: J-Coupling Network. Red node indicates the Fluorine atom driving the complex splitting patterns.

Spectral Data Table (DMSO-d )
PositionTypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
Ar-H6 Aromatic6.85 – 6.95dd

,

Ortho to F; distinct wide doublet.[1]
Ar-H4 Aromatic6.65 – 6.75td / ddd

,

,

"Triplet-like" due to overlapping large couplings.
Ar-H3 Aromatic6.80 – 6.90dd

,

Overlaps frequently with H6.
OH Hydroxyl4.60 – 4.80t

Diagnostic: Confirms primary alcohol.
O-CH

-Ar
Linker3.95 – 4.05t

Deshielded by phenoxy oxygen.[1]
O-CH

-R
Ethoxy3.90 – 4.00q

Quartet, often overlaps with linker.[1]
CH

-OH
Linker3.65 – 3.75q / dt

Coupled to both OH and neighbor CH

.
CH

Methyl1.25 – 1.35t

Classic triplet.

Note: Chemical shifts are estimated based on substituent additivity rules and solvent effects [1, 2].

Self-Validating the Analysis (Trustworthiness)

To ensure your interpretation is correct, apply these checks:

  • Integration Ratio Check: The integral of the aromatic region (3H) must match the methyl triplet (3H) and the combined ether region (6H total: 2xCH

    
     linker + 1xCH
    
    
    
    ethoxy).
  • The "D2O Shake": If using DMSO-d

    
    , add 1 drop of D
    
    
    
    O to the tube and re-run.
    • Result: The OH triplet at ~4.7 ppm will disappear (exchange with D).

    • Validation: If the peak remains, it is an impurity, not the hydroxyl group.

  • Satellite Check: Look for

    
    C satellites (0.55% height) around the methyl triplet to confirm the signal-to-noise ratio is sufficient for detecting minor impurities.
    

References

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley.[5][6] (Standard text for coupling constant verification).

Sources

Decoding the Signature Fragmentation of 2-(2-Ethoxy-5-fluorophenoxy)ethanol: A Comparative Guide to its Mass Spectrometric Behavior

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-(2-Ethoxy-5-fluorophenoxy)ethanol, a compound of interest in various research domains. By dissecting its structural components and drawing parallels with related chemical entities, we can construct a detailed roadmap of its fragmentation under different ionization techniques. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical experimental guidance.

Unveiling the Molecular Architecture: A Prelude to Fragmentation

To predict the fragmentation pathways of 2-(2-Ethoxy-5-fluorophenoxy)ethanol, we must first consider its constituent functional groups: a fluorinated aromatic ring, an ether linkage, an ethoxy group, and a primary alcohol. Each of these moieties will influence the molecule's ionization and subsequent fragmentation, leading to a unique mass spectral fingerprint. The presence of the aromatic ring is expected to lend stability to the molecular ion, particularly under electron ionization.[1][2] Conversely, the ether linkages and the terminal alcohol provide sites for characteristic cleavages. The fluorine substituent, while not directly participating in the initial ionization, will influence the electronic environment of the aromatic ring and can be involved in specific fragmentation channels.[3]

Predicted Fragmentation Pathways: A Tale of Two Ionization Techniques

The fragmentation of 2-(2-Ethoxy-5-fluorophenoxy)ethanol is anticipated to differ significantly depending on the ionization method employed. Here, we will explore the predicted pathways for both Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecule with less fragmentation.

Electron Ionization (EI): Charting the Fragmentation Cascade

Under the high-energy conditions of EI, 2-(2-Ethoxy-5-fluorophenoxy)ethanol (Molecular Weight: 216.22 g/mol ) is expected to produce a complex spectrum of fragment ions. The molecular ion peak ([M]⁺˙ at m/z 216) may be observed, its stability enhanced by the aromatic ring.[1] However, significant fragmentation is anticipated.

A primary and highly probable fragmentation pathway involves cleavage of the C-C bond adjacent to the ether oxygen (α-cleavage), a common route for ethers.[1][2] This can occur on either side of the phenoxy oxygen.

  • Pathway A: Cleavage of the ethoxyethanol side chain. Benzylic cleavage, β to the aromatic ring, is a dominant fragmentation pathway for aromatic ethers.[1] This would lead to the formation of a stable fluorophenoxy radical and a charged ethoxyethanol fragment, or more likely, the highly stable fluorophenoxy cation at m/z 127 . This fragment can be formed by the loss of a C4H9O2 radical.

  • Pathway B: α-Cleavage within the ethoxy group. Cleavage of the C-C bond within the ethoxy group can lead to the loss of a methyl radical (CH₃˙) to form an ion at m/z 201 .

  • Pathway C: Cleavage of the terminal ethanol group. Cleavage of the bond between the two oxygen atoms of the ethoxyethanol chain is also possible, leading to a fragment at m/z 171 corresponding to the [M - OCH₂CH₂OH]⁺ ion.

  • Pathway D: McLafferty-type rearrangement. The presence of the terminal hydroxyl group could facilitate a McLafferty-type rearrangement, although this is less common in ethers compared to carbonyl compounds.

  • Pathway E: Fragmentation of the fluorophenyl ring. The fluorinated aromatic ring itself can undergo fragmentation, potentially leading to the loss of CO, F, or HF.[3] For instance, the ion at m/z 127 could lose CO to form an ion at m/z 99 .

The following diagram illustrates these predicted EI fragmentation pathways:

EI_Fragmentation M [C10H13FO3]+• m/z 216 F1 [C6H4FO]+ m/z 127 (Pathway A) M->F1 - •C4H9O2 F2 [C9H10FO3]+ m/z 201 (Pathway B) M->F2 - •CH3 F3 [C8H8FO2]+ m/z 171 (Pathway C) M->F3 - •OCH2CH2OH F4 [C5H4F]+ m/z 99 (Pathway E) F1->F4 - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathways of 2-(2-Ethoxy-5-fluorophenoxy)ethanol.

Electrospray Ionization (ESI): A Softer Approach

In contrast to EI, ESI is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation. For 2-(2-Ethoxy-5-fluorophenoxy)ethanol, the primary ion observed in positive-ion ESI would be at m/z 217 .

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion in a tandem mass spectrometer (MS/MS) would be required to induce fragmentation. The fragmentation patterns in ESI-MS/MS are often different from those in EI and are driven by the charge location. The proton is likely to reside on one of the oxygen atoms.

  • Pathway F: Loss of the ethoxyethanol side chain. The most probable fragmentation of the protonated molecule would be the cleavage of the ether bond, leading to the loss of the neutral ethoxyethanol molecule (C₄H₁₀O₂) and the formation of a protonated fluorophenol ion at m/z 129 .

  • Pathway G: Loss of ethanol. Cleavage within the side chain could lead to the loss of a neutral ethanol molecule (C₂H₅OH) to produce an ion at m/z 171 .

  • Pathway H: Loss of water. The terminal hydroxyl group can be readily lost as a neutral water molecule (H₂O), especially under CID conditions, resulting in an ion at m/z 199 .

The following diagram illustrates these predicted ESI-MS/MS fragmentation pathways:

ESI_Fragmentation MH [C10H14FO3]+ [M+H]+ m/z 217 F5 [C6H6FO]+ m/z 129 (Pathway F) MH->F5 - C4H10O2 F6 [C8H8FO2]+ m/z 171 (Pathway G) MH->F6 - C2H5OH F7 [C10H12FO2]+ m/z 199 (Pathway H) MH->F7 - H2O

Sources

Comparing reactivity of 2-(2-Ethoxy-5-fluorophenoxy)ethanol vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(2-Ethoxy-5-fluorophenoxy)ethanol (CAS: 125960-77-2) and its non-fluorinated analog, 2-(2-Ethoxyphenoxy)ethanol .

Designed for medicinal chemists and process engineers, this analysis focuses on the "Fluorine Effect"—how the strategic introduction of a fluorine atom at the 5-position alters reactivity, metabolic stability, and physicochemical properties, transforming a standard linker into a robust pharmacophore.

Executive Summary: The Fluorine Advantage

In drug discovery, the catechol ether moiety (1,2-dialkoxybenzene) is a privileged scaffold found in numerous adrenergic antagonists and bioactive natural products. However, the non-fluorinated analog, 2-(2-Ethoxyphenoxy)ethanol , suffers from a specific liability: rapid oxidative metabolism at the 5-position (para to the ethoxy group).

2-(2-Ethoxy-5-fluorophenoxy)ethanol addresses this by substituting the hydrogen at the metabolic "hotspot" with fluorine. This modification achieves three critical goals:

  • Metabolic Blockade: Prevents CYP450-mediated hydroxylation, significantly extending half-life.

  • Lipophilicity Modulation: Increases LogP/LogD, improving membrane permeability without sacrificing solubility.

  • Electronic Deactivation: Reduces the electron density of the aromatic ring, mitigating the risk of toxic quinone-methide formation.

Chemical Reactivity Profile

The following table summarizes the quantitative and qualitative shifts in reactivity driven by the 5-fluoro substitution.

Table 1: Comparative Reactivity & Physicochemical Properties
FeatureNon-Fluorinated Analog (H-Analog)Fluorinated Scaffold (5-F)Impact of Fluorine
Electronic State (Ring) Electron-rich (Activated)Deactivated (Inductive withdrawal)Reduces susceptibility to oxidative degradation.
Metabolic Liability High (C5-Hydroxylation)Low (C5-Blocked)Primary Advantage: Blocks Phase I metabolism.
Lipophilicity (cLogP) ~1.6~1.9Enhanced permeability (~0.3 log unit increase).
Acidity (Phenol Precursor) pKa ~10.0pKa ~9.4Precursor is more acidic; ether formation requires milder bases.
Nucleophilicity (OH) ModerateSlightly ReducedMinimal effect on the terminal alcohol's reactivity.
Leaving Group Ability Poor (Phenoxide)Improved (Fluorophenoxide)Relevant only if the ether bond is cleaved (unlikely in physiological pH).
Mechanism of Action: Electronic Deactivation

The fluorine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I). In the non-fluorinated analog, the two alkoxy groups (positions 1 and 2) strongly activate the ring, making the 4 and 5 positions prone to electrophilic attack (including enzymatic oxidation).

  • H-Analog: The C5 position is para to the ethoxy group (a strong donor). This makes C5 the most nucleophilic site on the ring, ideal for CYP450 heme-iron-oxo species to attack.

  • 5-F Analog: The C-F bond is extremely strong (~110 kcal/mol) and non-polarizable. The fluorine atom pulls electron density away from the ring system, lowering the HOMO energy and making the ring resistant to oxidation.

Metabolic Stability & Signaling Pathways

The primary driver for selecting the fluorinated scaffold is the inhibition of metabolic clearance.

Diagram 1: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic pathways. The non-fluorinated analog undergoes rapid hydroxylation leading to clearance, while the fluorinated compound resists this pathway.

MetabolicPathways cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Scaffold H_Compound 2-(2-Ethoxyphenoxy)ethanol CYP CYP450 (Oxidation) H_Compound->CYP Rapid Attack at C5 Metabolite 5-Hydroxy Metabolite (High Clearance) Conjugate Glucuronide Conjugate (Excretion) Metabolite->Conjugate F_Compound 2-(2-Ethoxy-5-fluorophenoxy)ethanol F_Compound->CYP C5 Blocked Stable Metabolically Stable (Extended Half-Life) CYP->Metabolite CYP->Stable No Reaction

Caption: Divergent metabolic pathways. The 5-Fluoro substituent sterically and electronically blocks CYP450-mediated hydroxylation, preventing rapid clearance.

Experimental Protocols

To validate the superior stability and reactivity profile of the fluorinated analog, the following protocols are recommended. These are designed to be self-validating comparisons.

Protocol A: Synthesis via Green Alkylation

Objective: Synthesize the target alcohol from the phenol precursor with high purity.

Materials:

  • Substrate: 5-Fluoro-2-ethoxyphenol (CAS: 134003-24-2) vs. 2-Ethoxyphenol (Guetol).

  • Reagent: Ethylene Carbonate (Solid, easier to handle than chloroethanol).

  • Catalyst: Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Toluene.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of the phenol (F or H variant) in DMF (5 vol).

  • Deprotonation: Add 1.2 eq of

    
    . Heat to 80°C for 30 mins.
    
    • Observation: The fluorinated phenol is more acidic (pKa ~9.4) than the non-fluorinated (pKa ~10.0), leading to faster deprotonation and anion formation.

  • Alkylation: Add 1.2 eq of Ethylene Carbonate. Raise temperature to 120°C.

    • Mechanism: Nucleophilic attack of the phenoxide on the carbonate, followed by decarboxylation.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane).

    • Note: The F-analog typically runs higher (less polar) than the H-analog.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.

  • Validation:

    
     (if using F-analog) should show a singlet around -135 ppm (depending on reference), confirming the ring integrity.
    
Protocol B: Microsomal Stability Assay (In Vitro)

Objective: Quantify the metabolic half-life (


) difference.
  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Incubation: Incubate test compounds (1 µM final) with pooled liver microsomes (human or rat) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Target Transition (F-Analog): Monitor parent mass [M+H]+ ~201.2.

    • Target Transition (H-Analog): Monitor parent mass [M+H]+ ~183.2.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Criteria: The F-analog should exhibit <20% degradation at 60 mins, while the H-analog typically shows >50% degradation.

Diagram 2: Experimental Workflow

Workflow Start Start: Phenol Precursors Alkylation Alkylation (Ethylene Carbonate, 120°C) Start->Alkylation Purification Workup & Isolation (EtOAc Extraction) Alkylation->Purification Branch Parallel Validation Purification->Branch Assay_Stab Microsomal Stability (LC-MS/MS Analysis) Branch->Assay_Stab Biological Assay_Chem Chemical Purity (1H / 19F NMR) Branch->Assay_Chem Chemical Result Comparative Data Output (t1/2 and Purity) Assay_Stab->Result Assay_Chem->Result

Caption: Integrated workflow for synthesis and validation of the fluorinated analog.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (n.d.). "2-(2-Ethoxy-5-fluorophenoxy)ethanol (CAS 125960-77-2)."[1] National Center for Biotechnology Information. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link

Sources

A Comparative Guide to Establishing Quality Control Criteria for 2-(2-Ethoxy-5-fluorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Quality Control for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of a final drug product is inextricably linked to the purity and consistency of its starting materials and intermediates. 2-(2-Ethoxy-5-fluorophenoxy)ethanol is an emerging intermediate whose structural motifs—a fluoro-aromatic ring and an ether linkage—suggest its potential utility in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring the quality of this intermediate is not merely a procedural step; it is a foundational requirement for reproducible synthesis, predictable impurity profiles, and ultimately, the safety and efficacy of the final therapeutic agent.[1][2][3]

This guide provides a comprehensive framework for establishing robust quality control (QC) criteria for 2-(2-Ethoxy-5-fluorophenoxy)ethanol. We will move beyond a simple checklist of tests to explore the scientific rationale behind method selection, compare the performance of alternative analytical techniques, and provide detailed protocols grounded in established regulatory principles like Good Manufacturing Practice (GMP).[4] The objective is to empower researchers, scientists, and drug development professionals with a self-validating system for quality assessment.

Logical Framework for Quality Control Assessment

A robust QC strategy for any pharmaceutical raw material must be multi-faceted, addressing identity, purity, strength, and quality. The relationship between these attributes and the necessary testing is visualized below.

QC_Framework Figure 1: Inter-relationship of QC Attributes and Testing QC Quality Control for 2-(2-Ethoxy-5-fluorophenoxy)ethanol Identity Identity QC->Identity Purity Purity QC->Purity Assay Assay (Strength) QC->Assay Quality General Quality QC->Quality FTIR FTIR Spectroscopy Identity->FTIR NMR NMR Spectroscopy Identity->NMR HPLC HPLC-UV/MS Purity->HPLC GC GC-HS (Headspace) Purity->GC Assay->HPLC Physical Physical/Chemical Tests (Appearance, Solubility) Quality->Physical Titration Karl Fischer Titration Quality->Titration HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) Col_Select Column Selection (e.g., C18, 5µm) Mob_Phase Mobile Phase Optimization (ACN/H₂O) Col_Select->Mob_Phase Detection Wavelength Selection (Scan with DAD, ~275nm) Mob_Phase->Detection Gradient Gradient Elution Profile Detection->Gradient Specificity Specificity Gradient->Specificity Validated Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.